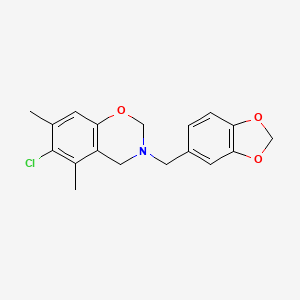

![molecular formula C19H23N3O3 B5537234 (3S*,4R*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid](/img/structure/B5537234.png)

(3S*,4R*)-1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves the condensation of hydrazinecarboxylates with N-(3-aminopropyl)imidazol, followed by reactions with substituted phenyl or alkyl halides as electrophiles. These processes yield complex structures that are characterized through spectroscopic techniques such as UV–vis, IR, NMR, and mass spectrometry, alongside elemental analyses and X-ray crystallography for structural determination (Ünver et al., 2009).

Molecular Structure Analysis

Detailed structural analysis of similar compounds is conducted using DFT calculations and X-ray crystallography, providing insights into the electronic structure and spatial arrangement of molecules. These studies highlight the planarity of certain molecular ring systems and the orientation of substituents, which are crucial for understanding the chemical behavior and reactivity of these compounds (Ünver et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving compounds with imidazole and related heterocycles often include condensation, cyclization, and substitution reactions. These reactions can yield a variety of products depending on the reactants and conditions used, demonstrating the versatility and reactivity of the imidazole moiety in synthetic chemistry (Jadhav et al., 2008).

Physical Properties Analysis

The physical properties of these compounds, including melting points, solubility, and crystal structure, can be determined through various analytical techniques. X-ray crystallography, in particular, provides detailed information on the molecular and crystal structure, enabling the identification of hydrogen bonding patterns and molecular packing in the solid state (Yeong et al., 2018).

Chemical Properties Analysis

The chemical properties of imidazole-containing compounds are influenced by the presence of functional groups such as carboxylic acids, esters, and amides. Studies on these compounds reveal their reactivity in various chemical reactions, including their potential as intermediates in the synthesis of more complex molecules. Spectroscopic analysis and chemical characterizations provide insights into their reactivity and functional group transformations (Crawforth & Paoletti, 2009).

科学的研究の応用

Corrosion Inhibition

Amino acid-based imidazolium zwitterions, closely related to the requested compound, have been synthesized and identified as novel and green corrosion inhibitors for mild steel. These inhibitors, synthesized by condensing glyoxal, formaldehyde, and amino acids, exhibit significant corrosion inhibition efficiency, with one variant showing up to 96.08% efficiency at low concentrations. The adsorption of these inhibitors on the metal surface follows the Langmuir adsorption isotherm, supported by SEM, AFM, and EDX analyses, alongside quantum chemical parameters and molecular dynamics simulations to study their reactivity and adsorption behavior (Srivastava et al., 2017).

Synthesis of Heterocyclic Compounds

Research into the synthesis of imidazo[1,5-a]pyridines from carboxylic acid and 2-methylaminopyridines highlights a one-pot synthesis method. This method enables the introduction of various substituents at the 1- and 3-positions of imidazo[1,5-a]pyridines, showcasing the versatility of similar carboxylic acid derivatives in synthesizing complex heterocyclic structures (Crawforth & Paoletti, 2009).

Antitumor Agents Synthesis

Imidazo[2,1‐b]thiazole‐5‐carboxylic acids have been synthesized and evaluated for their antitumor activity. Although the specific compounds did not show significant antitumor activity under the conditions employed, this research direction underscores the potential of carboxylic acid derivatives in cancer treatment (Andreani et al., 1983).

Synthesis of Amino Acid Derivatives

The conversion of a chiral imidazoline into various amino acid derivatives, including 1,2-ethylenediamines and α,β-diaminocarboxylic acids, showcases the chemical flexibility and utility of imidazoline and related compounds in synthesizing biologically relevant molecules (Pfammatter & Seebach, 1991).

Isolation from Human Urine

S-[2-Carboxy-1-(1H-imidazol-4-yl)ethyl]cysteine, a compound with structural similarities to the requested acid, was isolated from human urine, suggesting a metabolic pathway involving cysteine and highlighting the biological relevance of such compounds (Kinuta et al., 1992).

特性

IUPAC Name |

(3S,4R)-1-[3-(2-ethylimidazol-1-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-2-17-20-9-11-21(17)10-8-18(23)22-12-15(16(13-22)19(24)25)14-6-4-3-5-7-14/h3-7,9,11,15-16H,2,8,10,12-13H2,1H3,(H,24,25)/t15-,16+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYRSQPPNKDZAN-JKSUJKDBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=CN1CCC(=O)N2CC(C(C2)C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=NC=CN1CCC(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,4R)-1-[3-(2-ethylimidazol-1-yl)propanoyl]-4-phenylpyrrolidine-3-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(5-methoxypyridin-3-yl)-N-(pyridin-3-ylmethyl)-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5537156.png)

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B5537160.png)

![3-{5-[(3-methyl-2-thienyl)methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl}propanoic acid](/img/structure/B5537183.png)

![2-[(4-benzyl-1-piperidinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5537192.png)

![isopropyl 4-[(4-methylbenzoyl)amino]benzoate](/img/structure/B5537200.png)

![1-{2-[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]-2-oxoethyl}-4,6-dimethylpyrimidin-2(1H)-one](/img/structure/B5537208.png)

![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5537216.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-fluoro-N-methylbenzamide](/img/structure/B5537223.png)

![11-{[2-(dimethylamino)ethyl]amino}-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B5537248.png)

![N'-[(3S*,4R*)-1-(1,3-benzodioxol-5-ylcarbonyl)-4-isopropyl-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5537253.png)

![(3S*,4S*)-1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-4-methylpiperidine-3,4-diol](/img/structure/B5537257.png)